molecular formula C7H8N2O2 B156030 2-(2-Iminopyridin-1(2H)-yl)acetic acid CAS No. 126202-06-0

2-(2-Iminopyridin-1(2H)-yl)acetic acid

Cat. No.: B156030
CAS No.: 126202-06-0
M. Wt: 152.15 g/mol
InChI Key: YYIQIZYEPWPVKD-UHFFFAOYSA-N
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Description

2-(2-Iminopyridin-1(2H)-yl)acetic acid is an organic compound that features a pyridine ring with an imino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iminopyridin-1(2H)-yl)acetic acid typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the imino and acetic acid functionalities. One common method involves the reaction of 2-chloropyridine with potassium cyanate, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group, resulting in different chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine-substituted pyridines.

Scientific Research Applications

Chemistry: 2-(2-Iminopyridin-1(2H)-yl)acetic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.

Biology: In biological research, this compound is studied for its potential interactions with biomolecules, which can provide insights into its biological activity and potential therapeutic applications.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-Iminopyridin-1(2H)-yl)acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

    Imidazole-1-carbothioic acid (2-imino-2H-pyridin-1-yl)-amide: This compound shares a similar pyridine ring structure but differs in the presence of a carbothioic acid group.

Uniqueness: 2-(2-Iminopyridin-1(2H)-yl)acetic acid is unique due to its combination of an imino group and an acetic acid moiety, which imparts distinct chemical and biological properties compared to other pyridine derivatives.

Properties

IUPAC Name

2-(2-iminopyridin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6-3-1-2-4-9(6)5-7(10)11/h1-4,8H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIQIZYEPWPVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=N)N(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451177
Record name (2-Imino-2H-pyridin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126202-06-0
Record name (2-Imino-2H-pyridin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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